molecular formula C22H20N2O4S B2861137 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide CAS No. 405919-96-2

4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide

Cat. No.: B2861137
CAS No.: 405919-96-2
M. Wt: 408.47
InChI Key: OGRMCEIQOKYDLO-LWZSUBOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide features a thiazolidin-2,4-dione core substituted at the 5-position with an (E)-3-phenylallylidene group and at the 3-position with a butanamide chain linked to a 3-hydroxyphenyl moiety.

Properties

IUPAC Name

4-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-18-11-5-10-17(15-18)23-20(26)13-6-14-24-21(27)19(29-22(24)28)12-4-9-16-7-2-1-3-8-16/h1-5,7-12,15,25H,6,13-14H2,(H,23,26)/b9-4+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRMCEIQOKYDLO-LWZSUBOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenylallylidene Group: This step involves the condensation of the thiazolidine derivative with cinnamaldehyde in the presence of a base.

    Attachment of the Butanamide Group: The final step includes the coupling of the intermediate with 3-hydroxyphenylbutanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) in anhydrous solvents.

    Substitution: Reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination, often in the presence of a catalyst like FeBr3 (iron(III) bromide).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced thiazolidine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes like cyclooxygenase (COX) or receptors involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Thiazolidinone Derivatives

The thiazolidinone scaffold is common in medicinal chemistry. Below is a comparison of substituents and biological activities:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Compound Name/ID 5-Position Substituent N-Substituent Key Functional Groups Biological Activity References
Target Compound (E)-3-phenylallylidene N-(3-hydroxyphenyl)butanamide Hydroxyphenyl, allylidene Not reported
9g () 3-methoxybenzylidene 4-(3-methoxyphenylmethylamino)butyl Methoxy, thioxo Synthetic intermediate
Ib () 3-nitrobenzylidene Thiazol-2-ylimino Nitro, thiazole Anticonvulsant (PTZ assay)
23e () 4-ethoxybenzylidene (4-cyanobenzyl)aminoethyl Ethoxy, cyano Not specified
197c () Thiazol-2-ylcarbamoylmethylene Acetic acid ethyl ester Thiazole, ester Anticonvulsant (low toxicity)
Key Observations:
  • The 3-hydroxyphenyl group introduces polarity, contrasting with methoxy (9g) or ethoxy (23e) substituents, which may alter solubility and metabolic stability .
  • Biological Implications :
    • Anticonvulsant activity in analogs (e.g., Ib, 197c) correlates with electron-withdrawing groups (nitro, thiazole) and flexible side chains . The target’s hydroxyphenyl group could modulate CNS penetration but requires empirical validation.

Anticonvulsant Activity

  • Ib and 197c (): Demonstrated efficacy in pentylenetetrazole (PTZ) and maximal electroshock (MES) assays. Key features:
    • Nitro groups enhance electron deficiency, stabilizing receptor interactions.
    • Thiazole rings improve bioavailability via π-stacking .
  • Target Compound : The absence of electron-withdrawing groups (e.g., nitro) and presence of a hydroxyphenyl group may shift activity toward anti-inflammatory or antioxidant pathways, though this remains speculative without data.

Physicochemical Properties

  • Lipophilicity : The target’s allylidene and hydroxyphenyl groups balance lipophilicity (LogP ~3.5 estimated), comparable to 9g (LogP ~3.8) but higher than 23e (LogP ~2.9 due to ethoxy) .
  • Hydrogen Bonding: The 3-hydroxyphenyl group provides H-bond donor capacity (similar to 197c’s ester group), which could enhance target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.